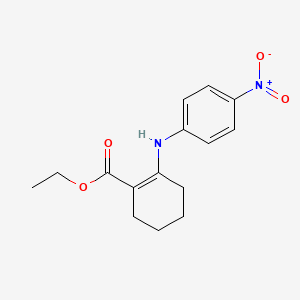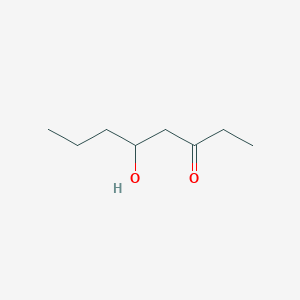
5-Hydroxyoctan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a hydroxylated ketone, specifically a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as pentylmagnesium bromide) reacts with a suitable precursor like 3-hydroxypropionitrile. The reaction typically involves silylation to protect the hydroxyl group, followed by the Grignard reaction and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-oxooctanoic acid.
Reduction: Reduction of the ketone group can yield 5-hydroxyoctanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its role in the production of pheromones in certain beetle species.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyoctan-3-one depends on its specific application. In the context of pheromone production, it acts as a chemical signal that influences the behavior of insects. The molecular targets and pathways involved in this process are related to the olfactory receptors of the insects, which detect the compound and trigger a behavioral response .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyoctan-3-one
- 3-Hydroxyhexan-2-one
- Octen-3-one
- 3-Octanol
- Octen-3-ol
Uniqueness
5-Hydroxyoctan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
29649-20-5 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
5-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)6-7(9)4-2/h8,10H,3-6H2,1-2H3 |
Clave InChI |
PGABBSFKAKVBJC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
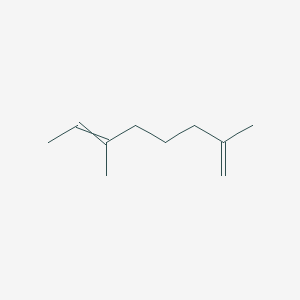




![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
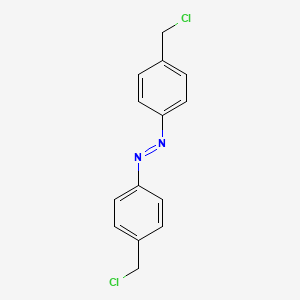
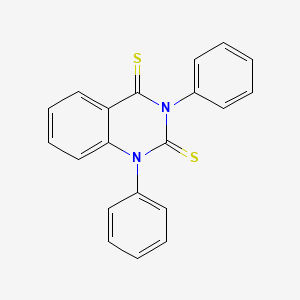
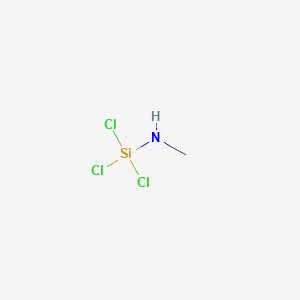

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
